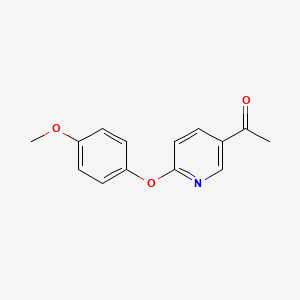![molecular formula C17H17N3 B2939840 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine CAS No. 926258-13-1](/img/structure/B2939840.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine is a compound that has been synthesized and studied for its potential antimicrobial chemotherapeutic properties . It is a derivative of the pyrazole moiety, which is an important heterocyclic nucleus in heterocyclic chemistry and is found in various chemotherapeutic agents .
Synthesis Analysis
The compound has been synthesized as part of a series of derivatives. The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The synthesis involves various steps with acceptable reaction procedures and quantitative yields .Molecular Structure Analysis
The compound consists of a pyrazole moiety embedded with two phenyl rings . The structure was confirmed by 1H-NMR and 13C-NMR spectra .Chemical Reactions Analysis
The compound was subjected to biological assessment to estimate the antimicrobial therapeutic potential as well as the percent viability of the cells by disk diffusion methods and MTT assay .Physical and Chemical Properties Analysis
The compound is characterized by a yield of 95%, a melting point of 218–220 °C, and appears as yellowish crystals . The IR max (cm −1) values are 1603 (C=N), 1719 (C=O), and 3022 (CH–Ar). The ESI–MS (m/z) value is [M + +1] 248.11 .Aplicaciones Científicas De Investigación
Pyrazoline Derivatives in Neurodegenerative Disorders
Pyrazolines have been identified as significant heterocyclic compounds with essential biological activities, making them potential therapeutic agents for neurodegenerative diseases. Their ability to treat neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders has been highlighted, with specific mention of their neuroprotective properties. Pyrazolines have shown beneficial effects in managing AD by inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques. They have also demonstrated efficiency against PD by targeting MAO B and COMT, and in treating psychiatric diseases by blocking MAO A (Ahsan et al., 2022).
Pyrazoline and Monoamine Oxidase Inhibition
Pyrazoline compounds have been recognized for their promising scaffold in the inhibition of Monoamine oxidase (MAO), with modifications at the 1, 3, and 5 positions of the pyrazoline nucleus displaying significant activity towards MAO over the past 15 years. This research has elucidated the detailed structure-activity relationship (SAR) and the structural requirements for enzyme interaction, suggesting the versatility of pyrazolines as pharmacophores for MAO inhibition (Mathew et al., 2013).
Therapeutic Applications Beyond Neurodegeneration
Recent literature has expanded the scope of pyrazoline derivatives to a wide range of therapeutic applications, underscoring their pharmacological significance across various domains. Pyrazoline derivatives have been identified with numerous prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, and antinociceptive agents, among others, highlights the broad therapeutic potential of pyrazoline compounds (Shaaban et al., 2012).
Mecanismo De Acción
Target of Action
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine, also known as 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-methylmethanamine, has been found to target several biological entities. It has been evaluated as a potential inhibitor of BRAF V600E , a protein kinase involved in cell signaling . It has also shown significant antimicrobial therapeutic effects against various microorganisms .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a potential BRAF V600E inhibitor, it may interfere with the kinase’s activity, disrupting the signaling pathways it is involved in . In the case of its antimicrobial activity, it may interfere with essential processes in the microorganisms, leading to their death .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of BRAF V600E, this kinase is part of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Inhibition of BRAF V600E can disrupt this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
Molecular modeling studies and adme calculations of similar compounds suggest that they may have acceptable pharmacokinetic properties .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, its potential cytotoxic activity against the human breast cancer cell line MCF-7 has been demonstrated in terms of cell viability percentage reduction and IC50 values . Its antimicrobial activity has also been demonstrated in terms of the percent viability of the cells .
Propiedades
IUPAC Name |
1-(1,3-diphenylpyrazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUZFJZIHMPIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)
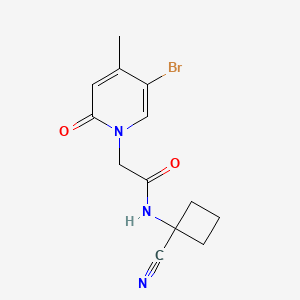
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)
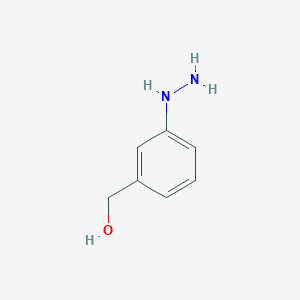
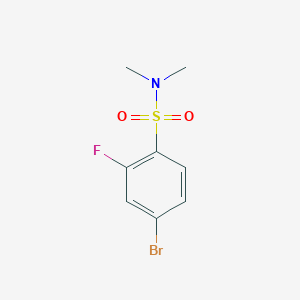
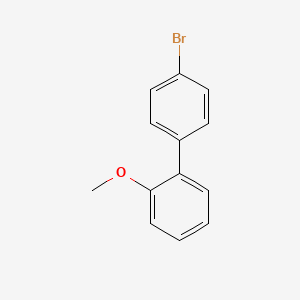

![2-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2939770.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2939771.png)
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)


![2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2939778.png)
